N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide
Description
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-13-20-18(25-23-13)19(11-5-2-6-12-19)22-17(24)16-10-9-14-7-3-4-8-15(14)21-16/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,22,24) |
InChI Key |
XFMINTYOZQCXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Quinoline-2-Carboxylic Acid Derivatives
The quinoline-2-carboxylic acid component is typically synthesized via Friedländer annulation or Skraup reaction. Recent protocols emphasize the use of 2-chloroquinoline-3-carbaldehydes as precursors, which undergo condensation with acrylonitrile or acrylate derivatives under basic conditions. For example, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is synthesized by heating 2-chloroquinoline with ethyl acrylate in the presence of potassium carbonate.
Critical Reaction Conditions :
Formation of 1-(3-Methyl-1,2,4-Oxadiazol-5-yl)cyclohexanamine
The oxadiazole-bearing cyclohexylamine intermediate is prepared through cyclization of amidoximes. A representative method involves reacting cyclohexanecarboxamide with hydroxylamine hydrochloride to form the amidoxime, followed by cyclization with acetic anhydride or triethyl orthoformate.
Optimization Insights :
-
Cyclization catalysts: TfOH or PtCl₄ improve yields by 15–20%.
-
Solvent polarity: DMSO enhances reaction efficiency in superbase-mediated cyclizations.
Oxadiazole Ring Formation Strategies
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. Amidoximes react with acyl chlorides or activated esters (e.g., NHS esters) to form 3,5-disubstituted oxadiazoles. For the target compound, 3-methyl-1,2,4-oxadiazol-5-ylcyclohexanamine is synthesized by treating cyclohexylamidoxime with acetyl chloride in pyridine.
Key Data :
| Reactant | Product Yield | Conditions |
|---|---|---|
| Cyclohexylamidoxime | 82% | Pyridine, 0°C, 12h |
| Acetyl chloride | 75% | DCC, RT, 24h |
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo cycloaddition with nitriles to form oxadiazoles. This method is less common due to competing dimerization but offers regioselectivity advantages. For example, cyclohexylcarbonitrile oxide reacts with acetonitrile in the presence of PtCl₄ to yield the 3-methyl-substituted oxadiazole.
Challenges :
Amide Coupling Techniques
DCC/NHS-Mediated Coupling
The quinoline-2-carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by reaction with 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanamine. This method achieves yields of 70–85% but requires extensive purification to remove dicyclohexylurea byproducts.
Procedure :
-
Activate quinoline-2-carboxylic acid with DCC/NHS in dry acetonitrile.
-
Add cyclohexylamine derivative at 0°C.
-
Stir for 12–24 hours at room temperature.
Azide Coupling Approach
An alternative route involves converting the carboxylic acid to an acyl azide, which reacts with the amine via the Curtius rearrangement. This method avoids DCC byproducts but demands precise pH control.
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H), 4.43 (t, J = 6.0 Hz, 2H, NCH₂), 2.63 (s, 3H, CH₃-oxadiazole).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| DCC/NHS Coupling | 78 | 95 | High reproducibility |
| Azide Coupling | 65 | 98 | Minimal byproducts |
| Direct Cyclization | 70 | 90 | One-pot synthesis |
Challenges and Optimization Opportunities
-
Byproduct Formation : Dicyclohexylurea in DCC-mediated reactions necessitates multiple washes with ethyl acetate.
-
Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; neutral pH is critical during workup.
-
Scale-Up Limitations : Azide methods require low-temperature equipment, increasing operational costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the cyclohexyl group.
Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the quinoline core and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the quinoline core and cyclohexyl group.
Reduction: Reduced derivatives of the oxadiazole ring and quinoline core.
Substitution: Substituted derivatives at the quinoline core and oxadiazole ring.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide has shown promise as an antimicrobial agent. A study demonstrated that derivatives of quinoline with oxadiazole exhibited significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong efficacy in comparison to standard antibiotics .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7a | Mycobacterium smegmatis | 6.25 | |
| 9c | Pseudomonas aeruginosa | 12.5 | |
| 6d | Mycobacterium tuberculosis | 8.0 |
2. Anticancer Potential
Research indicates that quinoline derivatives can act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds derived from quinoline exhibit cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds ranged from 0.137 to 0.583 µg/mL, demonstrating their potential as effective anticancer therapeutics .
Table 2: Cytotoxic Activity of Quinoline-Oxadiazole Derivatives
Case Studies
Case Study 1: Antitubercular Screening
In a study focused on antitubercular agents, derivatives containing the quinoline core were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. One compound showed significant activity with an MIC value comparable to established treatments like Isoniazid .
Case Study 2: Anticancer Efficacy
A series of quinoline-oxadiazole derivatives were tested for their anticancer properties against HepG2 and MCF-7 cell lines. The results indicated that certain derivatives had better efficacy than traditional chemotherapeutics, suggesting their potential for further development into clinical candidates .
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Research Findings and Data
Stability and Reactivity
- The compound is stable under recommended storage conditions (), contrasting with halogenated analogs that may degrade under oxidative stress .
Biological Activity
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N4O2
- Molecular Weight : 306.39 g/mol
- CAS Number : 1326852-89-4
The compound features a quinoline core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is known for its diverse biological properties.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can inhibit critical enzymes involved in cancer progression, such as histone deacetylases (HDAC) and thymidylate synthase .
In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values were reported to be effective against human colon adenocarcinoma (HT-29) and other cancer types, indicating its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Ovarian Adenocarcinoma | 78.5 |
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties. A study highlighted the ability of certain oxadiazoles to inhibit bacterial growth by targeting specific metabolic pathways . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active oxadiazole compounds suggests potential activity against various pathogens.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase disrupts cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest : Interfering with cell cycle progression through various checkpoints.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of oxadiazole derivatives:
- Anticancer Activity : A study published in PMC identified that compounds with the oxadiazole moiety showed significant inhibition of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest .
- Structure–Activity Relationship (SAR) : Research has established correlations between the structure of oxadiazoles and their biological activities. Modifications in substituents can enhance potency against specific targets .
- Synergistic Effects : Some studies suggest that combining this compound with other therapeutic agents may produce synergistic effects, enhancing overall efficacy against resistant cancer types .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide?
The synthesis typically involves two key steps:
- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or HBTU) to form the 3-methyl-1,2,4-oxadiazole moiety .
- Quinoline-Carboxamide Coupling : Activation of the quinoline-2-carboxylic acid using coupling agents like HBTU or EDC in the presence of a base (e.g., TEA) to react with the cyclohexylamine intermediate .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole Formation | Amidoxime + Trifluoroacetic anhydride, 60°C, 12h | 75–80% | |
| Amide Coupling | Quinoline-2-carboxylic acid, HBTU, TEA, DMF, RT, 24h | ~70% |
Q. How is the compound characterized structurally and chemically?
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial Activity : Disk diffusion assays (Mueller Hinton agar) and MIC determination via microplate dilution .
- Antiplasmodial Activity : Multi-stage assays against Plasmodium falciparum cultures, measuring IC₅₀ values for blood-stage parasites .
Advanced Research Questions
Q. How can synthetic routes be optimized to address steric hindrance in the cyclohexyl substituent?
- Strategy : Use bulky amine-protecting groups (e.g., Boc) during cyclohexylamine synthesis to reduce steric interference .
- Catalytic Optimization : Employ microwave-assisted synthesis to enhance reaction rates and yields (e.g., 30% yield improvement at 100°C, 1h vs. 24h conventional heating) .
- Data Analysis : Compare yields and purity via HPLC under varied conditions (see table below):
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 24h | 70% | 95% |
| Microwave | 1h | 85% | 98% |
Q. How to resolve contradictions in biological activity data across studies?
- Potential Causes :
- Variability in compound purity (e.g., residual solvents affecting assay results).
- Differences in assay protocols (e.g., serum concentration in cell culture media altering bioavailability).
- Methodological Adjustments :
Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?
- Structure-Activity Relationship (SAR) Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like Plasmodium dihydroorotate dehydrogenase .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .
- Dynamic Simulations : MD simulations (GROMACS) to evaluate binding stability over 100 ns trajectories, identifying critical hydrogen bonds with protein residues .
Q. Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| PfDHODH | -9.2 | H-bond with Arg265, π-stacking with Phe227 |
Methodological Considerations
- Safety and Handling : Follow SDS guidelines for PPE (gloves, lab coat) and avoid inhalation/contact due to potential skin/eye irritation .
- Storage : Store in airtight containers at -20°C under inert gas (Ar/N₂) to prevent oxadiazole ring hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
